molecular formula C40H34P2 B3132133 (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane CAS No. 364732-88-7

(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane

Cat. No. B3132133
CAS RN: 364732-88-7
M. Wt: 576.6 g/mol
InChI Key: GYZZZILPVUYAFJ-UHFFFAOYSA-N
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Description

Phosphines, such as “®-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane”, are a class of compounds that contain a phosphorus atom bonded to carbon atoms . They are often used as ligands in transition metal catalysis and organocatalysis .


Synthesis Analysis

The synthesis of tertiary phosphines often involves the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used and universal .


Chemical Reactions Analysis

Phosphines are involved in a wide range of chemical reactions. They are often used as ligands in transition metal catalysis and organocatalysis . The specific reactions that “®-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane” participates in are not available in the sources I found.

Scientific Research Applications

Photoluminescence Properties

  • The compound shows notable photoluminescent properties, specifically characterized by intraligand (IL) excited states of the 2,2-paracyclophane moiety. This manifests in unique absorption and emission wavelengths, making it relevant in photophysical studies (Kunkely & Vogler, 2002).

Catalytic Applications

  • It is ideal for catalytic processes such as carbon-carbon cross-coupling reactions. The structure of related complexes indicates a suitability for processes involving reductive elimination, which is a key step in many catalytic reactions (Dyer et al., 1998).

Organocatalysis

  • This compound is used as a chiral diphosphine ligand in transition metal-catalyzed reactions and also as an organocatalyst. Its physical characteristics and stability under various conditions make it a valuable asset in organic synthesis (Adrio & Hii, 2012).

Asymmetric Hydrogenation

  • In the synthesis of iridium complexes, it has been used to create chelating iridium imidazolylidene complexes, which catalyze the asymmetric hydrogenation of alkenes with high enantioselectivity (Focken, Raabe, & Bolm, 2004).

Synthesis of Planar Chiral Bisphosphine Ligands

  • It forms the basis of novel bisphosphine ligands, showcasing high catalytic activity in palladium-catalyzed asymmetric allylalkylation reactions, underscoring its versatility in organic synthesis and catalysis (Huang, Jin, & Lin, 2021).

Electronic and Structural Properties in Complexes

  • When used in Rhodium complexes, it contributes to the study of electronic and structural properties, particularly in understanding the reactivity and electronic nature of different oxidation states of these complexes (Dixon et al., 2003).

properties

IUPAC Name

(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H34P2/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-22,25-26,29-30H,23-24,27-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZZZILPVUYAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H34P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045593
Record name (R)-Phanephos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

364732-88-7
Record name (R)-Phanephos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364732-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Phanephos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-4,12-Bis(diphenylphosphino)-[2,2]-paracyclophane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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